molecular formula C16H18N2O4S B5540005 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide

2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B5540005
M. Wt: 334.4 g/mol
InChI Key: GZOSNGGAEDHRQU-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of 2-(2-methoxyphenoxy)acetamide: This intermediate is synthesized by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base.

    Amidation: The intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methoxyphenoxy)acetamido]benzoic acid
  • 2-[2-(2-methoxyphenoxy)acetamido]-N-methylbenzamide
  • 2-(2-Methoxyphenoxy)acetamide

Uniqueness

2-[2-(2-methoxyphenoxy)acetamido]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-9-10(2)23-16(14(9)15(17)20)18-13(19)8-22-12-7-5-4-6-11(12)21-3/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSNGGAEDHRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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